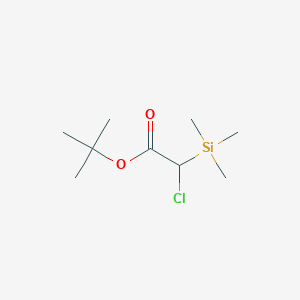

tert-Butyl chloro(trimethylsilyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl chloro(trimethylsilyl)acetate is a useful research compound. Its molecular formula is C9H19ClO2Si and its molecular weight is 222.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

One of the primary applications of tert-butyl chloro(trimethylsilyl)acetate is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the preparation of statins, which are widely used to manage cholesterol levels. For instance, it is involved in synthesizing key intermediates for drugs like Atorvastatin and Rosuvastatin.

- Case Study: Statin Synthesis

- A novel process described in a patent outlines the use of TBS-acetate in the synthesis of (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, a precursor for statins. The method emphasizes eco-friendliness and cost-effectiveness while achieving high yields (over 80%) through optimized reaction conditions using sodium borohydride as a reducing agent .

Protective Group Chemistry

In organic synthesis, TBS-acetate acts as a protective group for alcohols and carboxylic acids. It allows chemists to temporarily mask reactive functional groups during multi-step syntheses.

- Example: Silylation Reactions

Analytical Chemistry

TBS-acetate is also employed as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives makes it suitable for analyzing polar compounds.

- Application: GC Analysis

Material Science

In material science, TBS-acetate can be used to modify surfaces or create functionalized materials that exhibit desirable properties such as increased hydrophobicity or enhanced adhesion.

- Case Study: Surface Modification

- Research indicates that incorporating TBS-acetate into polymer matrices can significantly alter their physical properties, making them suitable for specific applications such as coatings or adhesives.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for statin production | Eco-friendly, high yield |

| Protective Group Chemistry | Protects hydroxyl groups during multi-step syntheses | Increases stability and selectivity |

| Analytical Chemistry | Derivatizing agent for GC and MS | Enhances volatility and sensitivity |

| Material Science | Modifies surfaces for improved material properties | Tailored functionalities |

Análisis De Reacciones Químicas

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Chloride as a leaving group : The chloride may undergo nucleophilic substitution (SN1/SN2) or elimination. The tert-butyl group and trimethylsilyl group stabilize carbocations via hyperconjugation, favoring SN1 mechanisms .

-

Ester hydrolysis : The tert-butyl ester is resistant to hydrolysis under mild conditions but may cleave under strong acids/bases.

-

Silyl β-effect : The trimethylsilyl group stabilizes adjacent carbocations, enhancing leaving group departure .

Mechanistic Example :

In an SN1 reaction, protonation of the carbonyl oxygen forms a carbocation stabilized by tert-butyl and silyl groups. The chloride ion leaves, followed by nucleophilic attack .

3.1. Protecting Group Chemistry

The trimethylsilyl group acts as a protecting group for alcohols or alkynes, while the tert-butyl ester provides stability. Such dual protection is critical in multi-step organic synthesis .

3.2. Substitution Reactions

The chloride may participate in:

-

Nucleophilic acyl substitution : Replacing chloride with amines, alcohols, or thiols.

-

β-Silyl carbocation reactions : The silyl group facilitates carbocation formation, enabling eliminations or rearrangements .

3.3. Stability and Selectivity

-

Resistance to hydrolysis : The tert-butyl ester resists hydrolysis under neutral conditions, while the silyl group protects labile moieties .

-

Stereoselectivity : The bulky tert-butyl group may influence stereochemical outcomes in substitution reactions .

Challenges and Considerations

-

Regiochemical control : The position of the silyl and chloride groups affects reactivity. For example, a β-silyl chloride may favor elimination over substitution .

-

Catalyst compatibility : Acidic or basic conditions must be optimized to avoid premature hydrolysis of the ester or silyl group .

Experimental Data and Trends

While direct data for tert-butyl chloro(trimethylsilyl)acetate is limited, analogous reactions provide insights:

Propiedades

Número CAS |

66406-43-7 |

|---|---|

Fórmula molecular |

C9H19ClO2Si |

Peso molecular |

222.78 g/mol |

Nombre IUPAC |

tert-butyl 2-chloro-2-trimethylsilylacetate |

InChI |

InChI=1S/C9H19ClO2Si/c1-9(2,3)12-8(11)7(10)13(4,5)6/h7H,1-6H3 |

Clave InChI |

REVBFXGFKCMPSR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C([Si](C)(C)C)Cl |

SMILES canónico |

CC(C)(C)OC(=O)C([Si](C)(C)C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.